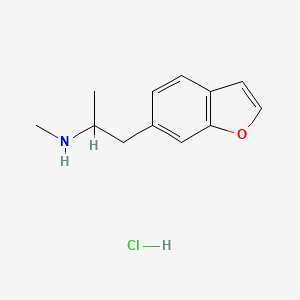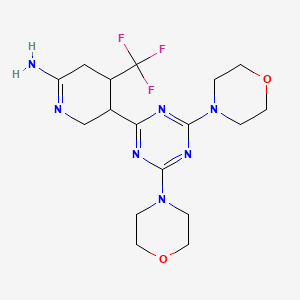![molecular formula C15H18N2O B12357972 (13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12357972.png)
(13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-Huperazine A is a naturally occurring alkaloid compound derived from the Chinese club moss Huperzia serrata. It is known for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The compound has been studied extensively for its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cognitive function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Huperazine A involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the core structure: This involves the cyclization of a suitable precursor to form the bicyclic core of (+/-)-Huperazine A.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as chromatography to obtain pure (+/-)-Huperazine A.
Industrial Production Methods
Industrial production of (+/-)-Huperazine A typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(+/-)-Huperazine A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in the reactions of (+/-)-Huperazine A include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs.
科学研究应用
(+/-)-Huperazine A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying alkaloid synthesis and reactivity.
Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.
Medicine: (+/-)-Huperazine A is investigated for its potential therapeutic effects in treating neurodegenerative diseases, particularly Alzheimer’s disease.
Industry: The compound is used in the development of pharmaceuticals and nutraceuticals.
作用机制
The primary mechanism of action of (+/-)-Huperazine A involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, (+/-)-Huperazine A increases the levels of acetylcholine in the brain, which enhances cognitive function and memory. The compound also interacts with various molecular targets and pathways involved in neuroprotection and anti-inflammatory effects.
相似化合物的比较
(+/-)-Huperazine A is often compared with other acetylcholinesterase inhibitors, such as donepezil, rivastigmine, and galantamine. While all these compounds share a similar mechanism of action, (+/-)-Huperazine A is unique in its natural origin and specific molecular structure, which may contribute to its distinct pharmacological profile.
List of Similar Compounds
- Donepezil
- Rivastigmine
- Galantamine
属性
分子式 |
C15H18N2O |
|---|---|
分子量 |
242.32 g/mol |
IUPAC 名称 |
(13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one |
InChI |
InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10,12H,7-8,16H2,1-2H3/b11-3+ |
InChI 键 |
JUGJMXIKPNJQLT-QDEBKDIKSA-N |
手性 SMILES |
C/C=C/1\C2CC3=NC(=O)C=CC3C1(CC(=C2)C)N |
规范 SMILES |
CC=C1C2CC3=NC(=O)C=CC3C1(CC(=C2)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-cyano-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B12357889.png)
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 3-amino-1,5-dihydro-](/img/structure/B12357906.png)
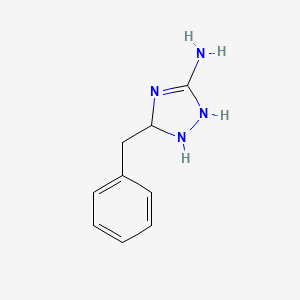
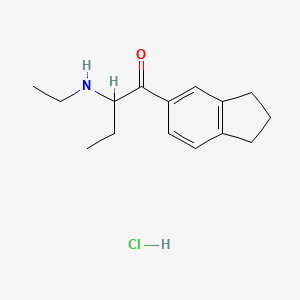
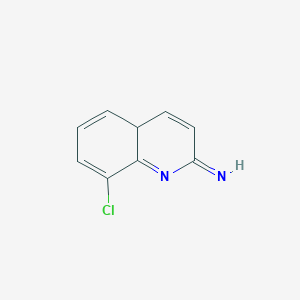
![[3-[[4-[(3-chloro-2-imino-3H-pyridin-4-yl)oxy]-3-fluorophenyl]carbamoyl]-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B12357923.png)
![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12357924.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12357929.png)


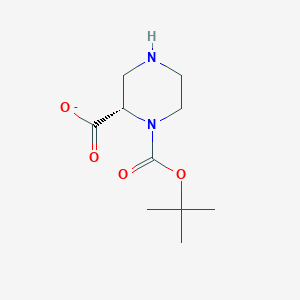
![4-[2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic acid](/img/structure/B12357989.png)
